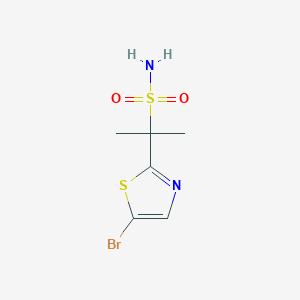











|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([S:10](CCC(OC)=O)(=[O:12])=[O:11])([CH3:9])[CH3:8])=[N:4][CH:3]=1.C[O-].[Na+].CC([O-])=O.[Na+].[NH2:27]OS(O)(=O)=O>C1COCC1.O>[Br:1][C:2]1[S:6][C:5]([C:7]([S:10]([NH2:27])(=[O:12])=[O:11])([CH3:9])[CH3:8])=[N:4][CH:3]=1 |f:1.2,3.4|
|


|
Name
|
product
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)C(C)(C)S(=O)(=O)CCC(=O)OC
|
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.97 g
|
|
Type
|
reactant
|
|
Smiles
|
NOS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was vigorously stirred at room temperature overnight (a white solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the suspension was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
providing a white solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction (0° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated after 15-30 min)
|
|
Duration
|
22.5 (± 7.5) min
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction was extracted with ethyl acetate (2×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting white residue was triturated with CH2Cl2
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C(S1)C(C)(C)S(=O)(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |